Nitritocobalamin

Bioavailability Vitamin B12 Analogs Oral Absorption

Nitritocobalamin is the irreplaceable synthetic intermediate for Hydroxocobalamin Acetate cGMP production and a mandatory ANDA reference standard. Its unique nitrite axial ligand confers distinct chromatographic retention, ~200-fold slower ascorbate reduction kinetics vs aquacobalamin, and specific co-elution behavior—invalidating generic B12 assay methods. Procure this well-characterized, high-purity standard to ensure regulatory-compliant impurity profiling, DMF filings, and robust QC workflows.

Molecular Formula C₆₂H₈₈CoN₁₄O₁₆P
Molecular Weight 1375.4 g/mol
CAS No. 20623-13-6
Cat. No. B058072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitritocobalamin
CAS20623-13-6
SynonymsCo-(nitrito-κO)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt 3’-Ester with (5,6-Dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3);  Nitrocobalamin;  Vitamin B12c;  Cobinamide, hydroxide nitrite (salt), dihydrogen phosphate (ester), inner salt, 3’
Molecular FormulaC₆₂H₈₈CoN₁₄O₁₆P
Molecular Weight1375.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
InChIInChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3
InChIKeyUUWYBLVKLIHDAU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitritocobalamin (CAS 20623-13-6) Procurement Guide: Product Specifications and Analytical Differentiation


Nitritocobalamin (CAS 20623-13-6), also known as nitrocobalamin, is a synthetic cobalamin (vitamin B12) derivative in which a nitrite group (NO₂⁻) is axially coordinated to the central cobalt(III) ion [1]. It is a dark red, hygroscopic solid with a molecular formula of C₆₂H₈₈CoN₁₃O₁₄P·NO₂ and a molecular weight of approximately 1375.4 g/mol . This compound is not a biologically active coenzyme form of B12 but serves primarily as a critical synthetic intermediate and a reference standard for analytical method development, particularly in the quality control of hydroxocobalamin acetate production [1].

Why Nitritocobalamin Cannot Be Substituted with Other Cobalamins in Analytical and Synthetic Workflows


Substituting nitritocobalamin with more common cobalamins like cyanocobalamin or hydroxocobalamin in analytical and synthetic applications is scientifically invalid. Its unique axial ligand dictates distinct physicochemical properties, including chromatographic behavior, redox reactivity, and stability profiles. Standard vitamin B12 assay methods, for instance, fail to accurately quantify nitritocobalamin due to its significantly lower biological activity compared to cyanocobalamin in the *Euglena gracilis* assay [1]. Furthermore, its slower reduction kinetics by ascorbate compared to aquacobalamin [2] and its specific co-elution with other cobalamins under standard chromatographic conditions [3] necessitate specialized methods and preclude its direct replacement. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide for Nitritocobalamin: Differentiated Performance Against Key Comparators


Oral Absorption: Nitritocobalamin vs. Cyanocobalamin in Human Subjects

A comparative human absorption study demonstrated that nitritocobalamin (referred to as nitro-cobalamin) exhibits considerably lower oral absorption compared to cyanocobalamin, as measured by urinary excretion [1].

Bioavailability Vitamin B12 Analogs Oral Absorption

Redox Reactivity with Ascorbate: Nitritocobalamin vs. Aquacobalamin

Under physiological pH (7.2), both nitritocobalamin (CblNO₂) and aquacobalamin (CblOH₂) are reduced to cob(II)alamin by ascorbate. However, the aquacobalamin complex is two orders of magnitude (ca. 200 times) more reactive than nitritocobalamin [1].

Redox Chemistry Ascorbate Reduction Cobalamin Reactivity

Biological Activity: Nitritocobalamin vs. Cyanocobalamin and Hydroxocobalamin in Euglena gracilis

In the *Euglena gracilis* Z strain growth assay, nitritocobalamin was found to be less active than cyanocobalamin and hydroxocobalamin, which were equally active [1].

Bioassay Euglena gracilis Cobalamin Activity

Chromatographic Separation: Nitritocobalamin Co-elution with Nitrosylcobalamin and Sulfitocobalamin

Under standard cation-exchange chromatography (SP-Sephadex C25) conditions, nitritocobalamin (NO₂-Cbl) and nitrosocobalamin (NO-Cbl) exhibit proximal elution and can be confused with sulfitocobalamin (SO₃-Cbl) and cyanocobalamin. Modified conditions—including specific gel column dimensions (1.5 × 11.0 cm), a low eluent flow-rate (125 μl/min), collection of small eluate fractions (160 μl), and a He-saturated mobile phase—were required to achieve analytical separation [1].

Cation-Exchange Chromatography Analytical Separation Cobalamin Metabolites

Binding Affinity to Intrinsic Factor: Nitritocobalamin vs. Other Cobalamins

Competitive binding assays using hog intrinsic factor revealed that nitritocobalamin exhibits binding affinity equal to that of cyanocobalamin, methylcobalamin, and dicyanocobalamin, but not to that of hydroxocobalamin, sulphitocobalamin, and adenosylcobalamin [1].

Intrinsic Factor Binding Affinity Cobalamin Transport

Validated Research and Industrial Applications for Nitritocobalamin (CAS 20623-13-6)


Synthetic Intermediate for High-Purity Hydroxocobalamin Acetate

Nitritocobalamin is a key and useful synthetic intermediate in the manufacturing process of Hydroxocobalamin Acetate, a physiological analog of vitamin B12 . This application leverages its defined chemical structure and reactivity to produce a high-value pharmaceutical compound. The slower reduction kinetics of nitritocobalamin, as documented in Section 3, may also influence reaction control and yield in synthetic routes involving reducing agents.

Analytical Reference Standard for Quality Control (QC) in ANDA Filings

As a well-characterized cobalamin derivative, nitritocobalamin is utilized as a reference standard in analytical method development and validation (AMV) [1]. Its unique chromatographic behavior, detailed in the separation study in Section 3, makes it a critical standard for method validation, particularly when distinguishing between closely related cobalamin impurities in pharmaceutical products, such as those required for Abbreviated New Drug Applications (ANDA) for Hydroxocobalamin Acetate [1].

Research into Nitric Oxide (NO) Biology and Cobalamin Redox Chemistry

Due to its potential to scavenge nitric oxide and its distinct redox behavior compared to aquacobalamin (Section 3), nitritocobalamin is a valuable tool for studying the interplay between vitamin B12 metabolism and NO signaling . Its slower reduction by ascorbate (ca. 200-fold difference) makes it a useful model compound for investigating intracellular cobalamin reduction pathways and the role of cobalamins in modulating oxidative and nitrosative stress, as explored in studies of cardiovascular health and neuroprotection .

Investigation of Cobalamin Transport and Cellular Uptake Mechanisms

The finding that nitritocobalamin binds to intrinsic factor with equal affinity to cyanocobalamin (Section 3) supports its use as a non-alkylcobalamin probe in cellular uptake studies [2]. Its distinct chemical identity allows researchers to track and analyze cobalamin trafficking and processing without interference from endogenous, biologically active coenzyme forms. The need for specialized chromatographic methods to separate it from other cobalamins (Section 3) also makes it a useful model for developing and validating new analytical techniques for cobalamin metabolite identification in biological samples [3].

Technical Documentation Hub

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